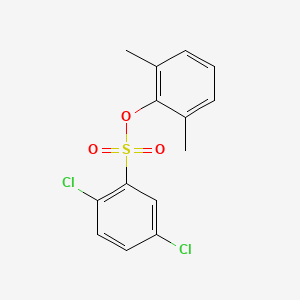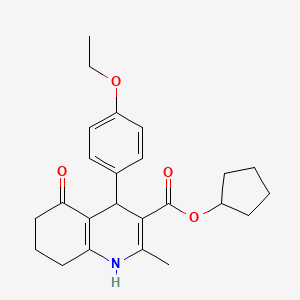
1-(5-isoquinolinylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-isoquinolinylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, commonly known as IQP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IQP is a piperidine-based compound that has been shown to exhibit promising properties in the treatment of various diseases.
作用机制
The mechanism of action of IQP is not fully understood. However, studies have shown that IQP inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. IQP also induces apoptosis in cancer cells by activating certain signaling pathways. In addition, IQP has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that IQP has both biochemical and physiological effects. IQP has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, IQP has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders. IQP has also been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of IQP is its potential use in the treatment of various diseases. IQP has been shown to exhibit promising properties in the treatment of cancer and neurological disorders. Additionally, IQP has been shown to have anti-inflammatory properties. However, there are also limitations to the use of IQP in lab experiments. IQP is a relatively new compound and its safety and efficacy have not been fully established. Additionally, the synthesis of IQP is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the study of IQP. One direction is to further investigate its potential use in the treatment of cancer and neurological disorders. Additionally, further studies are needed to establish the safety and efficacy of IQP. Another direction is to explore the potential use of IQP in combination with other compounds for the treatment of various diseases. Finally, future studies should focus on developing more efficient and cost-effective synthesis methods for IQP.
合成方法
The synthesis of IQP involves the reaction of 5-isoquinolinylmethylamine and 6-phenoxy-3-pyridinylboronic acid with 4-piperidinecarboxylic acid chloride. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is purified using column chromatography.
科学研究应用
IQP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of IQP is in the treatment of cancer. Studies have shown that IQP exhibits anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. IQP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, IQP has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
属性
IUPAC Name |
1-(isoquinolin-5-ylmethyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-27(30-23-9-10-26(29-18-23)33-24-7-2-1-3-8-24)20-12-15-31(16-13-20)19-22-6-4-5-21-17-28-14-11-25(21)22/h1-11,14,17-18,20H,12-13,15-16,19H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNYWAFWZRHYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CC=CC5=C4C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)



![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)
